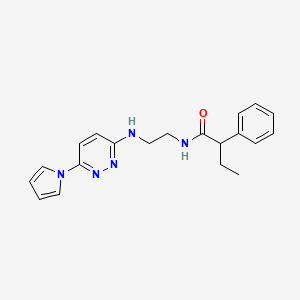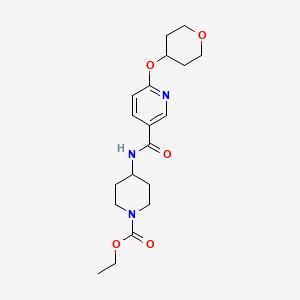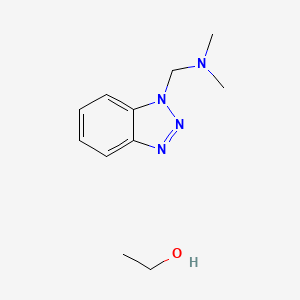
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. CTQ belongs to the quinoline carboxamide class of compounds, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral effects. In
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to inhibit the phosphorylation of various proteins involved in these pathways, leading to the inhibition of downstream signaling events. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to have anti-viral effects against the influenza virus by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its potential pharmacological properties. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects, making it a promising compound for further research. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be challenging and may require specialized equipment and expertise.
Future Directions
There are several future directions for the research of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. One potential direction is to further explore its anti-cancer properties and investigate its potential as a therapeutic agent for various types of cancer. Another potential direction is to investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide and its potential as a treatment for viral infections.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves the reaction of 2-(thiophen-2-yl)quinoline-4-carboxylic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through various methods such as column chromatography or recrystallization. The yield of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can range from 30-60% depending on the reaction conditions.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been studied for its potential pharmacological properties such as anti-cancer, anti-inflammatory, and anti-viral effects. In vitro studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide inhibits the growth of various cancer cell lines including breast, lung, and prostate cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to have anti-viral effects against the influenza virus by inhibiting viral replication.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13(2)20(3,12-21)23-19(24)15-11-17(18-9-6-10-25-18)22-16-8-5-4-7-14(15)16/h4-11,13H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDSKZMXOCHSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)